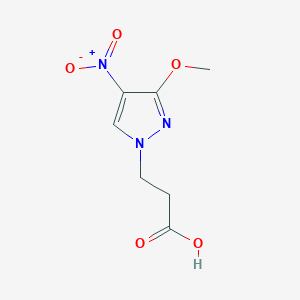

3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid” is a compound with the molecular formula C7H9N3O5 . It is a solid substance and its IUPAC name is 3-methoxy-4-nitro-1H-pyrazole .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring substituted with a methoxy group at the 3-position and a nitro group at the 4-position . The exact structure can be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.163 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 460.1±35.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications

Synthesis and Molecular Structure

One study focused on the synthesis of substituted 2-aminobenzo[b]pyrans , demonstrating the utility of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid and similar compounds in complex synthesis processes. The molecular and crystal structure of these compounds was established through X-ray diffraction analysis, indicating the importance of these substances in understanding structural characteristics of synthesized molecules (Shestopalov et al., 2003).

Chemical Properties and Reactions

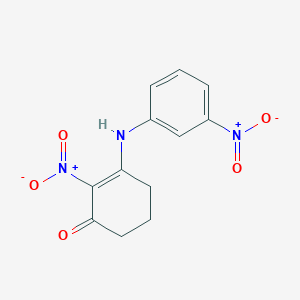

Another study explored the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivatives in a protic medium. This research highlighted the reactivity of compounds structurally related to this compound, showing how they undergo various transformations in different conditions, contributing to the understanding of their chemical properties and potential applications in synthesis (David et al., 1995).

Application in Corrosion Inhibition

Research on quinoxaline-based propanones as inhibitors of mild steel corrosion in hydrochloric acid utilized derivatives of this compound. This study provides insights into the practical applications of these compounds in industry, particularly in protecting metals against corrosion in acidic environments. The experimental and computational findings underscored their efficacy as corrosion inhibitors, offering a promising avenue for the development of new materials that can enhance the longevity of metal structures (Olasunkanmi & Ebenso, 2019).

Safety and Hazards

Properties

IUPAC Name |

3-(3-methoxy-4-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O5/c1-15-7-5(10(13)14)4-9(8-7)3-2-6(11)12/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRUFVJPKKJABJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C=C1[N+](=O)[O-])CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)

![2-[3-(1-methyl-1H-imidazol-2-yl)-2-oxo-1,2-dihydroquinoxalin-1-yl]acetic acid](/img/structure/B2857764.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2857765.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![1-[(4-bromobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2857769.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2857771.png)